molecular formula C10H7ClF3N3 B13346640 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine

Cat. No.: B13346640
M. Wt: 261.63 g/mol
InChI Key: UBAKOYCGGPFKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine is a substituted quinazoline derivative, a chemical scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. Quinazoline-based compounds are extensively investigated for their diverse biological activities . This specific molecule features a chloro group at the 4-position and a 2,2,2-trifluoroethylamino side chain at the 2-position of the quinazoline core. The strategic incorporation of a trifluoromethyl group is a common practice in modern drug design, as it can profoundly influence a compound's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . While the specific biological data for this exact compound requires consultation with the primary research literature, analogous N2,N4-disubstituted quinazoline-2,4-diamines have been identified as a promising platform for the development of new antileishmanial agents, demonstrating efficacy against Leishmania donovani and L. amazonensis intracellular amastigotes with activity in the high nanomolar to low micromolar range . The 4-chloro substituent on the quinazoline ring is a versatile synthetic handle that readily undergoes nucleophilic aromatic substitution reactions, allowing researchers to further functionalize the molecule and create diverse libraries for structure-activity relationship (SAR) studies . This makes 4-Chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine a valuable building block for chemical synthesis and the exploration of new therapeutic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H7ClF3N3

Molecular Weight

261.63 g/mol

IUPAC Name

4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine

InChI

InChI=1S/C10H7ClF3N3/c11-8-6-3-1-2-4-7(6)16-9(17-8)15-5-10(12,13)14/h1-4H,5H2,(H,15,16,17)

InChI Key

UBAKOYCGGPFKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NCC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Anthranilic Acids and Urea Derivatives

Method Overview:
This classical approach involves the cyclization of anthranilic acids with urea derivatives to form quinazoline-2,4-dione intermediates, which are then chlorinated to produce 4-chloroquinazoline derivatives. The amino group at the 2-position is subsequently substituted with the trifluoroethylamine moiety.

Step-by-step process:

  • Step 1: Cyclization of anthranilic acid derivatives with urea to form quinazoline-2,4-dione.
  • Step 2: Reaction of quinazoline-2,4-dione with phosphorus oxychloride (POCl₃) to obtain 4-chloroquinazoline.
  • Step 3: Nucleophilic substitution at the 2-position with 2,2,2-trifluoroethylamine to introduce the trifluoroethyl group.
  • Step 4: Final purification and characterization.

Research Data:

  • The process yields high purity compounds and is scalable for industrial synthesis (see, PubChem).

Advantages:

  • Well-established and reproducible.
  • Suitable for large-scale production.
  • High regioselectivity for substitution at the 4-position.

Limitations:

  • Multiple steps increase synthesis time.
  • Use of hazardous reagents like POCl₃.

Synthesis via Multi-step Pathways Using Intermediates

Method Overview:
This involves synthesizing intermediates such as 4-amino-2-chloroquinazoline, which are then functionalized with trifluoroethylamine.

Process:

  • Prepare 4-amino-2-chloroquinazoline via chlorination of 2-aminoquinazoline derivatives.
  • React this intermediate with 2,2,2-trifluoroethylamine under suitable conditions to substitute at the 2-position.
  • Final purification yields the target compound.

Research Data:

  • The method is detailed in patent EP2621894B1, emphasizing the use of coupling reagents and hydrogenolysis catalysts for selective substitution (see).

Advantages:

  • High regioselectivity.
  • Flexibility in modifying the amino group.

Limitations:

  • Additional steps increase complexity.
  • Requires careful control of reaction conditions to prevent over-substitution or side reactions.

Use of Protective Groups and Deprotection Strategies

Method Overview:
Protective groups such as N-phthalyl or methyl groups may be employed to shield reactive sites during synthesis, followed by deprotection to yield the final compound.

Process:

  • Protect amino groups on intermediates.
  • Conduct substitution reactions at the desired position.
  • Remove protective groups under mild conditions.

Research Data:

  • This strategy enhances selectivity and yield, especially when synthesizing complex derivatives, as discussed in patent literature.

Advantages:

  • Improved selectivity.
  • Reduced formation of by-products.

Limitations:

  • Additional steps for protection and deprotection.
  • Potential for incomplete removal of protective groups.

Data Summary Table

Method Key Reagents Reaction Conditions Yield Range Advantages Limitations
Cyclization of anthranilic acids Anthranilic acid, urea, POCl₃ Reflux, high temperature 70-85% Scalable, high purity Multi-step, hazardous reagents
Direct nucleophilic substitution 4-chloroquinazoline, trifluoroethylamine Reflux in DMF/DMSO 60-80% Simplified, rapid Requires excess amine, control needed
Multi-step with intermediates 2-Aminoquinazoline derivatives Reflux, catalytic hydrogenation 65-85% High regioselectivity Longer synthesis, more steps
Protective group strategy Various protecting groups Mild deprotection conditions Variable Enhanced selectivity Additional steps

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The 4-chloro group undergoes nucleophilic substitution with amines, alcohols, and thiols, enabling the synthesis of diverse derivatives. This reactivity is central to structure–activity relationship (SAR) studies:

  • Amine Substitution :
    Reaction with benzylamine or aliphatic amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields 4-aminoquinazoline derivatives. For example, substitution with aniline derivatives produces compounds with submicromolar EC₅₀ values against Leishmania spp. .

ReactantConditionsProductYieldBiological Activity (EC₅₀)
BenzylamineDMF, 80°C, 12 h4-Benzylamino derivative78%150 nM (L. donovani)
n-ButylamineDMSO, 100°C, 24 h4-Butylamino derivative65%2.5 μM (L. donovani)
  • Methanolysis :
    Heating with methanol in the presence of K₂CO₃ replaces the 4-chloro group with a methoxy group, forming 4-methoxyquinazoline derivatives.

Cross-Coupling Reactions

The chloro substituent participates in palladium- or copper-catalyzed cross-coupling reactions:

  • Suzuki–Miyaura Coupling :
    Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives. For instance, coupling with 4-fluorophenylboronic acid yields 4-arylquinazoline analogs with enhanced pharmacokinetic profiles .

  • Buchwald–Hartwig Amination :
    Pd₂(dba)₃/Xantphos-mediated coupling with secondary amines introduces sterically hindered substituents at the 4-position, critical for modulating CYP3A4 inhibition .

Functionalization of the Trifluoroethylamino Group

The N-(2,2,2-trifluoroethyl) group influences electronic properties and metabolic stability:

  • Oxidation :
    Treatment with H₂O₂/DMSO oxidizes the trifluoroethyl group to a trifluoroacetamide, though this pathway is less common due to the group’s stability .

  • Radical Reactions :
    Under radical-initiated conditions (e.g., AIBN), the trifluoroethyl group remains inert, preserving the compound’s integrity during functionalization .

Cyclization and Heterocycle Formation

The quinazoline core serves as a scaffold for synthesizing fused heterocycles:

  • Quinazolinone Formation :
    Hydrolysis of the 2-amino group with HCl/H₂O yields 4-chloro-2-oxoquinazoline, a precursor for antileishmanial agents .

  • Microwave-Assisted Cyclocondensation :
    Reaction with isatoic anhydride under microwave irradiation generates 2,3-disubstituted quinazolin-4(3H)-ones, a class with anti-endotoxic activity .

Biological Derivatization

Derivatives of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine exhibit targeted bioactivity:

  • Antileishmanial Agents :
    Replacement of the 4-chloro group with N-benzyl or N-furfuryl groups enhances potency against L. donovani (EC₅₀: 150 nM) .

  • Anticancer Activity :
    Chloromethyl-substituted analogs (e.g., compound 9 ) show IC₅₀ values of 3.8 μM against HepG2 cells, comparable to gefitinib .

DerivativeTarget ActivityKey ModificationEfficacy
15 AntileishmanialN²-Benzyl, N⁴-TrifluoroethylEC₅₀: 150 nM (L. donovani)
9 Anticancer (HepG2)2-Chloromethyl substitutionIC₅₀: 3.8 μM

Mechanistic Insights

  • Radical Pathways :
    Reactions involving DMSO/H₂O₂ proceed via sulfoxide radical intermediates, confirmed by ESR studies .

  • Electronic Effects :
    The electron-withdrawing trifluoroethyl group enhances electrophilicity at the 4-position, accelerating nucleophilic substitution .

This compound’s synthetic flexibility and bioactivity underscore its utility in drug discovery. Future research should explore its application in targeted covalent inhibitors and metal-free catalytic systems.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . Additionally, the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among quinazoline derivatives include:

  • Position 2 : Amine substituents (e.g., phenethyl, cyclopropyl, trifluoroethyl).
  • Position 4 : Chlorine or other halogens.
  • Additional modifications : Methyl, methoxy, or fluorine groups at positions 2, 6, or 6.
Table 1: Comparative Analysis of Quinazoline Derivatives
Compound Name Substituents (Quinazoline) Amine Group Molecular Weight Melting Point (°C) Yield (%) Biological Activity
4-Chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine 4-Cl, 2-NH-(CF₃CH₂) 2,2,2-Trifluoroethylamine 275.67 N/A N/A Inferred kinase inhibition
(2-Methylquinazolin-4-yl)phenethylamine (24a) 2-Me, 4-NH-(phenethyl) Phenethyl 348.13 124.4–127.2 79 Anti-mycobacterial
(2-Cyclopropylquinazolin-4-yl)phenethylamine (25a) 2-Cyclopropyl, 4-NH-(phenethyl) Phenethyl 374.15 205.1–205.5 65 Anti-mycobacterial
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine 2-Cl, 4-NEt₂, 7-F Diethylamine 269.73 N/A Optimized N/A
2-Chloro-N-(4-methylphenyl)quinazolin-4-amine 2-Cl, 4-NH-(4-methylphenyl) 4-Methylphenyl 269.73 N/A ~70% Kinase inhibition

Key Observations :

  • Trifluoroethyl Group : The trifluoroethyl substituent in the target compound likely increases lipophilicity (LogP ~4.4 inferred from analogs ) compared to phenethyl (LogP ~3.5) or methyl groups.
  • Melting Points : Bulky substituents (e.g., cyclopropyl in 25a) correlate with higher melting points (205°C vs. 124°C for 24a), suggesting enhanced crystallinity .

Characterization

  • NMR : Quinazoline protons appear at δ 7.6–8.5 ppm (aromatic), with amine protons at δ 5.9–6.5 ppm .
  • HRMS : Accurate mass confirmation (e.g., 24a: Calc. 348.1318, Found 348.1335 ).

Biological Activity

4-Chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiparasitic effects. This article reviews the biological activity of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine based on available research findings.

Biological Activity Overview

The biological activities of quinazoline derivatives are extensive. Several studies indicate that modifications at various positions on the quinazoline ring can significantly influence their pharmacological properties. The following sections summarize key findings related to the biological activity of 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with trifluoroethyl substitutions exhibit enhanced cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : Compounds were evaluated against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.
  • IC50 Values : The compound showed IC50 values ranging from 10 µM to 12 µM across different cell lines, indicating significant cytotoxic effects .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
4-Chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-aminePC310
MCF-710
HT-2912

Antimicrobial Activity

Quinazolines also exhibit antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities:

  • Mechanism : The mechanism of action often involves inhibition of folate metabolism in pathogens such as Leishmania donovani.
  • Efficacy : Compounds demonstrated EC50 values in the low micromolar range against various microbial strains .

Antileishmanial Activity

The antileishmanial activity of quinazoline derivatives has been a focal point in recent research:

  • In Vitro Studies : A series of N^2,N^4-disubstituted quinazolines showed promising results against Leishmania species.
  • In Vivo Efficacy : In murine models, certain derivatives reduced liver parasitemia significantly when administered at appropriate dosages .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoroethyl enhances potency.
  • Positioning : Substituents at the 2 and 4 positions on the quinazoline ring can significantly alter pharmacological profiles .

Table 2: SAR Analysis of Quinazoline Derivatives

PositionSubstituentEffect on Activity
N^2TrifluoroethylIncreased potency
N^4ChlorineEnhanced selectivity

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine, and how can reaction conditions be fine-tuned for high yield?

The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline with 2,2,2-trifluoroethylamine. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalysts : Hunig’s base (diisopropylethylamine) facilitates deprotonation of the amine, improving coupling efficiency .
  • Temperature control : Room-temperature reactions (2–4 hours) or mild heating (40–60°C) minimize side products .
    Post-synthesis purification via column chromatography (ethyl acetate/hexanes gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm substitution patterns and regioselectivity. For example, trifluoroethyl protons appear as a quartet (~δ 3.8–4.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 318.05 for C11_{11}H8_{8}ClF3_{3}N3_{3}) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 41.59%, N: 13.25%) to confirm stoichiometry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase inhibition : Use ADP-Glo™ assays to evaluate inhibition of CDC2-like kinases, given structural similarities to quinazoline-based inhibitors .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans at 0.5–128 µg/mL .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC50_{50} determination) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the quinazoline C6/C7 positions to enhance kinase binding .
  • Side-chain variations : Replace trifluoroethyl with morpholinopropyl or pyridinylmethyl groups to study steric/electronic effects on bioavailability .
  • Pharmacophore mapping : Use Schrödinger’s Glide for docking simulations against CLK1 (PDB: 3NR9) to predict binding modes .

Q. What advanced analytical methods resolve contradictions in reported biological data?

  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at C7) that may alter activity .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to validate binding hypotheses vs. in silico predictions .
  • Kinetic solubility assays : Measure thermodynamic solubility in PBS (pH 7.4) and simulated gastric fluid to explain bioavailability discrepancies .

Q. How can reaction scalability challenges be addressed without compromising purity?

  • Microwave-assisted synthesis : Reduce reaction time (1 hour at 150°C) for Suzuki couplings, achieving 58–99% yield .
  • Flow chemistry : Continuous-flow systems with immobilized Pd catalysts improve reproducibility for gram-scale production .
  • In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the chloro-quinazoline core .
  • Excipient screening : Blend with cyclodextrins or PVP-K30 to inhibit crystallization and enhance shelf life .

Methodological Guidelines

Q. How to design a robust protocol for comparative studies with analogous quinazolines?

  • Control compounds : Include gefitinib (EGFR inhibitor) and 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine as benchmarks .
  • Dose-response curves : Use 8–10 concentrations (0.1–100 µM) in triplicate to ensure statistical validity .
  • Data normalization : Express activity as % inhibition relative to vehicle controls, validated via ANOVA (p < 0.05) .

Q. What computational tools predict off-target interactions for this compound?

  • SwissTargetPrediction : Input SMILES (ClC1=NC2=C(C=CC=C2)N=C1NCC(F)(F)F) to rank potential targets (e.g., kinases, GPCRs) .
  • Molecular dynamics : Run 100-ns simulations (AMBER force field) to assess binding pocket flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.